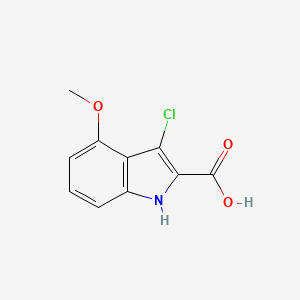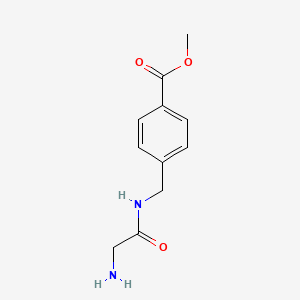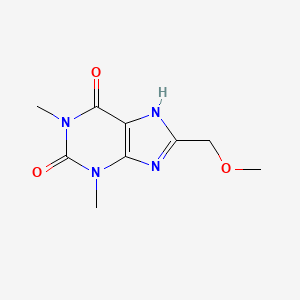
3-Chloro-4-methoxy-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a chloro group at the 3-position, a methoxy group at the 4-position, and a carboxylic acid group at the 2-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Chloro-4-methoxy-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would include:
Starting Materials: 3-chloroaniline, 4-methoxybenzaldehyde, and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid, and heating under reflux.
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
反応の種類
3-クロロ-4-メトキシ-1H-インドール-2-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されてヒドロキシル基を形成することができます。
還元: カルボン酸基は還元されてアルコールを形成することができます。
置換: クロロ基は、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬を酸性媒体中で使用。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの試薬。
置換: アンモニア (NH₃) やチオ尿素 (NH₂CSNH₂) などの求核剤を塩基性条件下で使用。
生成される主な生成物
酸化: 3-クロロ-4-ヒドロキシ-1H-インドール-2-カルボン酸が生成される。
還元: 3-クロロ-4-メトキシ-1H-インドール-2-メタノールが生成される。
置換: 3-アミノ-4-メトキシ-1H-インドール-2-カルボン酸または3-チオ-4-メトキシ-1H-インドール-2-カルボン酸が生成される。
科学的研究の応用
3-クロロ-4-メトキシ-1H-インドール-2-カルボン酸は、科学研究においていくつかの用途があります。
化学: 潜在的な生物活性を有する、より複雑なインドール誘導体を合成するためのビルディングブロックとして使用される.
生物学: 酵素や受容体など、さまざまな生物学的標的との相互作用について研究されている。
医学: 特に癌や感染症における潜在的な治療効果について調査されている.
産業: 新素材の開発や染料や顔料の前駆体として利用されている。
作用機序
3-クロロ-4-メトキシ-1H-インドール-2-カルボン酸の作用機序は、特定の分子標的との相互作用に関係しています。クロロ基とメトキシ基は、特定の酵素や受容体への結合親和性を高めることができ、生物学的経路の阻害または活性化につながります。 例えば、インドール誘導体は、気分や行動に影響を与える可能性のあるセロトニン受容体と相互作用することが知られています .
類似化合物との比較
類似化合物
インドール-3-酢酸: 植物ホルモンで、成長と発達に関与している。
5-メトキシインドール-2-カルボン酸: 構造は似ているが、4位ではなく5位にメトキシ基を持つ。
3-ブロモ-4-メトキシ-1H-インドール-2-カルボン酸: 構造は似ているが、クロロ基ではなくブロモ基を持つ。
独自性
3-クロロ-4-メトキシ-1H-インドール-2-カルボン酸は、その官能基の特定の位置により、反応性と生物活性を影響を与えるため、独特です。 クロロ基とメトキシ基の組み合わせは、他のインドール誘導体と比較して、治療薬としての可能性を高めることができます .
特性
分子式 |
C10H8ClNO3 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
3-chloro-4-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-6-4-2-3-5-7(6)8(11)9(12-5)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChIキー |
BAMWHSAEQKAMJS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=C(N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















